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molecular formula C15H21NO3 B8434271 N-(2,6-Diisopropyl-phenyl)-malonamic acid

N-(2,6-Diisopropyl-phenyl)-malonamic acid

Cat. No. B8434271
M. Wt: 263.33 g/mol
InChI Key: VORVUSZXFBYJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981936B2

Procedure details

A 5 L 4-necked flask was fitted with a mechanical stirrer and charged with 240.24 g (824 mmol) of the N-(2,6-Diisopropyl-phenyl)-malonamic acid ethyl ester produced immediately above and 1200 mL of methanol. To the clear, orange solution was added 483 mL (966 mmol) of 2.0 N sodium hydroxide. The solution was stirred until HPLC analysis indicated complete reaction (ca. 2.5 h) and then acidified to pH 3 with 3N hydrochloric acid. The suspension was diluted with 2.0 L of ethyl acetate and 0.5 L of water. The aqueous layer was removed and then the organic layer was washed with 0.5 L of water and 0.5 L of brine. The aqueous layers were back-extracted with 0.5 L of ethyl acetate and the combined organic layers were then dried over magnesium sulfate. Evaporation of the solvent at the Rotavap yielded 216 g (99%) of the crude acid as yellowish solids. The crude material was slurried with 2.2 L of heptane and then isolated by filtration. The solids were washed with heptane and petroleum ether and then air-dried giving 202.53 g of the N-(2,6-Diisopropyl-phenyl)-malonamic acid as yellowish solids. HPLC analysis indicated >99% (a/a) purity. The materials 1H-NMR spectrum was consistent with structure.
Name
N-(2,6-Diisopropyl-phenyl)-malonamic acid ethyl ester
Quantity
240.24 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step Two
Quantity
483 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Six
Name
Quantity
0.5 L
Type
solvent
Reaction Step Six
Quantity
2.2 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH2:5][C:6]([NH:8][C:9]1[C:14]([CH:15]([CH3:17])[CH3:16])=[CH:13][CH:12]=[CH:11][C:10]=1[CH:18]([CH3:20])[CH3:19])=[O:7])C.CO.[OH-].[Na+].Cl>C(OCC)(=O)C.O.CCCCCCC>[CH:15]([C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:18]([CH3:20])[CH3:19])[C:9]=1[NH:8][C:6](=[O:7])[CH2:5][C:4]([OH:21])=[O:3])([CH3:16])[CH3:17] |f:2.3|

Inputs

Step One
Name
N-(2,6-Diisopropyl-phenyl)-malonamic acid ethyl ester
Quantity
240.24 g
Type
reactant
Smiles
C(C)OC(CC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)=O
Step Two
Name
Quantity
1200 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
483 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.5 L
Type
solvent
Smiles
O
Step Seven
Name
Quantity
2.2 L
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred until HPLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L 4-necked flask was fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
reaction (ca. 2.5 h)
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed with 0.5 L of water and 0.5 L of brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were back-extracted with 0.5 L of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent at the Rotavap
CUSTOM
Type
CUSTOM
Details
yielded 216 g (99%) of the crude acid as yellowish solids
CUSTOM
Type
CUSTOM
Details
isolated by filtration
WASH
Type
WASH
Details
The solids were washed with heptane and petroleum ether
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)NC(CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 202.53 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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